Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate
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Overview
Description
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique dioxolo ring fused to the quinoline core, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent. This reaction is typically initiated using a 150-W tungsten bulb, leading to the formation of the desired monobromo product in good yield .
Industrial Production Methods
The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction conditions is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: N-bromosuccinimide (NBS) is a common reagent for bromination, while other nucleophiles can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as bromomethylquinolines and dihydroquinolines, which have significant applications in synthetic organic chemistry .
Scientific Research Applications
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the replication and transcription of bacterial DNA, leading to antibacterial effects. The compound’s ability to form stable complexes with DNA polynucleotides is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline-based antibacterial agent.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is unique due to its dioxolo ring structure, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other quinoline derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)9-3-8-4-11-12(18-7-17-11)5-10(8)14-6-9/h3-6H,2,7H2,1H3 |
InChI Key |
SKPINVHJJOQUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCO3 |
Origin of Product |
United States |
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